Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide
Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide
An In-depth Examination of the Fundamental Properties of a Greener, High-Performance Ethereal Solvent
Abstract
Cyclopentyl methyl ether (CPME), also known as methoxycyclopentane, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), diethyl ether (Et₂O), and methyl tert-butyl ether (MTBE).[1][2] Its advantageous physicochemical properties, including a high boiling point, low peroxide formation, and excellent stability under both acidic and basic conditions, make it a valuable solvent for a wide range of chemical transformations.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of CPME, detailed experimental protocols for their determination, and a summary of its key safety and application data, tailored for researchers, scientists, and professionals in drug development.
Introduction
The selection of a suitable solvent is a critical parameter in chemical synthesis and process development, significantly impacting reaction efficiency, product purity, and environmental footprint. Traditional ether solvents, while widely used, present several drawbacks such as low boiling points, high volatility, a propensity for forming explosive peroxides, and high water solubility which complicates product isolation and waste management.[4] CPME offers a compelling solution to many of these challenges. It is a hydrophobic ether with a high boiling point (106 °C) and a narrow explosion range, enhancing safety and process robustness.[3][4] Its relative stability in the presence of acids and bases allows for its use in a broader spectrum of chemical reactions, including Grignard reactions, reductions, oxidations, and transition metal-catalyzed processes.[3][5]
Physicochemical Properties
The distinct properties of CPME are summarized in the tables below, offering a clear comparison with other common ether solvents.
Table 1: General and Physical Properties of Cyclopentyl Methyl Ether
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [3][6] |
| Molecular Weight | 100.16 g/mol | [2][7] |
| Appearance | Colorless, clear liquid | [2][3] |
| CAS Number | 5614-37-9 | [2] |
| Melting Point | -140 °C | [2][3] |
| Boiling Point | 106 °C | [2][3] |
| Density | 0.863 g/cm³ (at 20 °C) | [3] |
| Flash Point | -1 °C | [3][7] |
| Autoignition Temperature | 180 °C | [8] |
| Refractive Index | 1.421 (at 20 °C) | [6][9] |
| Vapor Pressure | 59.9 hPa (at 25 °C) | [7] |
| Explosion Limits | 1.10 - 9.90% | [7] |
Table 2: Solubility and Azeotropic Data
| Property | Value | Reference(s) |
| Solubility in Water | 0.3 g / 100 g (CPME in Water) | [3][10] |
| Water Solubility in CPME | 1.1 g / 100 g (Water in CPME) | [6][10] |
| Miscibility | Miscible with most organic solvents | [1][6] |
| Azeotrope with Water (wt%) | 83.7% CPME / 16.3% Water | [3] |
| Azeotrope Boiling Point | 83 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.59 - 1.6 | [7][11] |
Chemical Properties and Stability
CPME exhibits remarkable stability, a key advantage for process chemistry.
-
Peroxide Formation : A significant safety concern with ethers is the formation of explosive peroxides upon exposure to air and light. CPME shows a markedly sluggish rate of peroxide formation, comparable to MTBE and significantly lower than THF and diisopropyl ether.[4][10][12] This inherent stability reduces the risk associated with its storage and handling.
-
Acid and Base Stability : Unlike many other ethers, CPME is relatively stable under both acidic and basic conditions.[3][13] It shows minimal decomposition when refluxed with 0.1 M camphorsulfonic acid (CSA) and is also resistant to strong bases like n-butyllithium (n-BuLi), exhibiting a longer half-life compared to THF.[13][14]
-
Reactivity : CPME is a suitable solvent for a variety of reactions involving organometallic reagents (e.g., Grignard, organolithium), reductions, oxidations, and transition metal catalysis.[3] Its hydrophobic nature makes it an excellent medium for reactions requiring anhydrous conditions and for extractions from aqueous media.[3]
Synthesis of Cyclopentyl Methyl Ether
CPME is primarily synthesized via two main routes. The more industrially viable and environmentally friendly method is the acid-catalyzed addition of methanol (B129727) to cyclopentene (B43876). An alternative, though less common, method is the Williamson ether synthesis, involving the methylation of cyclopentanol.[3][13]
Caption: Primary synthesis routes for Cyclopentyl Methyl Ether.
Safety and Handling
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS02: FlammableGHS07: Exclamation mark | Danger | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][17]
-
Use in a well-ventilated area.[15]
-
Ground/bond container and receiving equipment to prevent static discharge.[15][17]
-
Wear protective gloves, clothing, and eye/face protection.[16][17]
-
Containers should be dated upon opening and periodically tested for the presence of peroxides.[17]
First Aid Measures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][18]
-
Ingestion: Rinse mouth. Call a doctor if you feel unwell.[8]
Experimental Protocols
The following section details generalized protocols for the determination of key properties of CPME. Researchers should adapt these methods based on available equipment and specific sample requirements, always adhering to institutional safety guidelines.
Synthesis of CPME via Acid-Catalyzed Addition
This protocol is based on the industrial production method.[15][19]
Objective: To synthesize Cyclopentyl Methyl Ether from cyclopentene and methanol.
Materials:
-
Cyclopentene
-
Methanol (anhydrous)
-
Strongly-acidic cation exchange resin (e.g., Amberlyst-15)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentene and methanol. A typical molar ratio is 1:0.5 to 1:0.8 (cyclopentene:methanol).[15]
-
Catalyst Addition: Add the strongly-acidic cation exchange resin (typically 5-10% by weight of the limiting reagent).
-
Reaction: Heat the mixture to reflux (approximately 75-90 °C) with vigorous stirring.[15] Monitor the reaction progress using Gas Chromatography (GC) or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the resin catalyst.
-
Purification: The crude product is purified by fractional distillation. The fraction boiling at approximately 106 °C is collected as pure CPME. Unreacted starting materials can be recovered from the lower-boiling fractions.
Determination of Boiling Point (Microscale Method)
Objective: To determine the boiling point of a liquid organic compound.
Materials:
-
CPME sample (1-2 mL)
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (Thiele tube with heating oil or an aluminum block heater)[13]
-
Clamp and stand
Procedure:
-
Add a small amount of the CPME sample to the fusion tube.[3]
-
Place the capillary tube, sealed end up, into the fusion tube containing the liquid.[3][13]
-
Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus slowly and uniformly.[13]
-
Observe the capillary tube. As the liquid heats, trapped air will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary.[13]
-
Note the temperature (T1).
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point (T2).[3] Record this temperature.
Qualitative Test for Peroxides
A critical safety check for ether solvents.
Objective: To detect the presence of peroxides in an ether sample.
Materials:
-
CPME sample
-
Potassium iodide (KI), saturated solution or solid
-
Glacial acetic acid
-
Starch solution (1%, optional)
-
Test tube
Procedure:
-
Place approximately 2 mL of the CPME sample into a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of KI or 0.5 mL of a freshly prepared saturated KI solution.
-
Stopper the test tube and shake for one minute.
-
The formation of a yellow to brown color indicates the liberation of iodine and the presence of peroxides.
-
For a more sensitive test, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.
Caption: A simplified workflow for the qualitative detection of peroxides.
Spectroscopic Analysis
Objective: To obtain characteristic spectra of CPME for identification and purity assessment.
6.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving a small amount of CPME in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition:
-
Analysis: Analyze chemical shifts, integration, and coupling patterns to confirm the structure.
6.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[7]
-
Acquisition: Obtain a background spectrum of the clean salt plates or ATR crystal. Then, apply the CPME sample and acquire the sample spectrum.[20][21] The typical range is 4000-400 cm⁻¹.[7]
-
Analysis: The key characteristic peak for ethers is a strong C-O stretching absorption, which for CPME is expected in the 1000-1300 cm⁻¹ region.[8][16] The absence of a broad O-H stretch (3200-3600 cm⁻¹) and a C=O stretch (1650-1800 cm⁻¹) helps confirm the ether functionality.
6.4.3 Mass Spectrometry (MS)
-
Sample Introduction: Inject a dilute solution of CPME into the mass spectrometer, typically via a GC interface (GC-MS).
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analysis: The molecular ion peak (M⁺) for CPME will be at m/z = 100. Key fragmentation patterns for ethers include α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and loss of an alkyl radical.[22][23]
Comparison with Other Ethereal Solvents
CPME's properties make it a superior choice in many applications when compared to traditional ethers.
Caption: Logical relationships of CPME's advantageous properties.
Conclusion
Cyclopentyl methyl ether stands out as a high-performance, safer, and more environmentally benign solvent compared to many of its traditional counterparts. Its robust chemical stability, high boiling point, low water miscibility, and resistance to peroxide formation address many of the practical and safety challenges encountered in research and industrial applications.[3][4][13] For professionals in drug development and chemical synthesis, CPME offers a versatile and efficient medium that can lead to improved process safety, simplified work-ups, and a reduced environmental impact, aligning with the principles of green chemistry.[5][10]
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